molecular formula C26H51N3O5 B2640674 (3R,4S,5S)-Tert-butyl 4-((S)-2-((S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate CAS No. 120205-53-0

(3R,4S,5S)-Tert-butyl 4-((S)-2-((S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate

Cat. No.: B2640674
CAS No.: 120205-53-0
M. Wt: 485.71
InChI Key: MAYJVBBZJLABTA-HUMDQVGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically complex tert-butyl ester featuring multiple chiral centers and functional groups. Its structure includes a tert-butyl ester backbone, a methoxy group at the 3-position, and a branched peptide-like chain with dimethylamino and methyl substituents.

Properties

IUPAC Name

tert-butyl (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O5/c1-14-18(6)23(19(33-13)15-20(30)34-26(7,8)9)29(12)25(32)21(16(2)3)27-24(31)22(17(4)5)28(10)11/h16-19,21-23H,14-15H2,1-13H3,(H,27,31)/t18-,19+,21-,22-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYJVBBZJLABTA-HUMDQVGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an arginase inhibitor . Arginase is an enzyme involved in the urea cycle, and its inhibition can have therapeutic implications in conditions like cancer and cardiovascular diseases. Research indicates that derivatives of this compound exhibit significant activity against human arginase isoforms (hARG-1 and hARG-2), with potency ranging from 0.1 nM to 100 nM . This suggests that the compound could be developed into a therapeutic agent for diseases where arginine metabolism is altered.

Case Study: Arginase Inhibition

A study demonstrated the synthesis of various arginase inhibitors using similar structural frameworks to the compound discussed. These inhibitors were tested for their efficacy in modulating arginase activity, highlighting the importance of structural modifications in enhancing biological activity .

Organic Synthesis

In organic synthesis, the compound serves as a valuable intermediate due to its multiple chiral centers. The presence of these centers allows for the exploration of stereochemical properties in synthetic routes. Common synthetic strategies involve:

  • Protection and Deprotection : Protecting groups are utilized to prevent unwanted reactions during synthesis.
  • Amide Bond Formation : The compound can be synthesized through coupling reactions involving protected amino acids and amines using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Synthetic Route Example

A typical synthetic pathway may include:

  • Protection of carboxylic acid groups.
  • Formation of amide bonds through coupling reactions.
  • Stereoselective reactions to ensure desired configurations.

Materials Science

The compound's structural complexity makes it suitable for applications in materials science, particularly in the development of new polymers or drug delivery systems. The ability to modify its functional groups can lead to materials with tailored properties for specific applications.

Potential Applications in Drug Delivery

The incorporation of this compound into polymer matrices could enhance drug solubility and stability, making it a candidate for controlled-release formulations.

Chemical Reaction Analysis

The compound can undergo various chemical reactions that further expand its utility:

  • Oxidation : The methoxy group can be oxidized to a carbonyl group.
  • Reduction : Amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride.
  • Substitution : Functional groups can be modified or removed through hydrogenolysis.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The target compound’s branched peptide-like chain and dimethylamino groups introduce steric bulk and polarity absent in simpler analogues like Methyl 4-tert-butylbenzoate . This likely enhances its specificity in binding biological targets.

Chiral Complexity : Compared to N-Methyl-tert-butylamine, which lacks stereocenters, the target compound’s (3R,4S,5S) configuration and (S)-amide linkages are critical for enantioselective interactions, akin to oxazolidine-based chiral scaffolds .

Bioactivity Potential: While direct bioactivity data are unavailable, the dimethylamino group resembles cationic motifs in antimicrobial peptides, suggesting possible membrane-disruptive or receptor-targeting activity .

Q & A

Q. What are the primary challenges in synthesizing this compound with high stereochemical fidelity?

The compound’s stereochemical complexity (three stereocenters: 3R,4S,5S and two S-configured side chains) necessitates precise chiral control. Key strategies include:

  • Chiral auxiliaries : Use of tert-butyl carbamate derivatives to protect reactive amines during coupling steps .
  • Asymmetric catalysis : Employing catalysts for enantioselective amide bond formation, critical for dimethylamino and methoxy substituents .
  • Purification : Reverse-phase HPLC or chiral column chromatography to resolve diastereomers .

Q. Which spectroscopic techniques are most effective for structural validation?

  • NMR : 1H and 13C NMR to confirm backbone connectivity and stereochemistry. 2D NOESY can validate spatial proximity of methyl and methoxy groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For definitive stereochemical assignment, though crystallization may require tert-butyl group removal to enhance solubility .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester and methoxy groups .
  • Handling : Use anhydrous solvents (e.g., CH2Cl2, DMF) to avoid unintended deprotection, as seen in TFA-mediated reactions .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and stability under varying pH conditions?

  • Density Functional Theory (DFT) : Simulate hydrolysis pathways of the tert-butyl ester and methoxy groups under acidic/basic conditions .
  • Molecular Dynamics (MD) : Model interactions with solvents (e.g., DMF vs. THF) to optimize reaction yields .
  • QSPR models : Predict solubility and stability using quantum-chemical descriptors (e.g., logP, polar surface area) .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in biological assays?

  • Lipophilicity : The tert-butyl ester increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : The group resists esterase-mediated hydrolysis compared to methyl/ethyl esters, as shown in related carbamate analogs .
  • Experimental validation : Use in vitro assays (e.g., liver microsomes) to compare half-life with deprotected analogs .

Q. What strategies resolve discrepancies in stereochemical assignments during synthesis?

  • Comparative analysis : Cross-reference NMR data with synthetic intermediates of known configuration (e.g., tert-butyl-protected precursors) .
  • Mosher ester analysis : Derivatize free hydroxyl groups (if present) to assign absolute configuration .
  • Crystallographic validation : Co-crystallize with chiral resolving agents for unambiguous assignment .

Methodological Considerations

Q. How can Bayesian optimization improve reaction yields in multi-step syntheses?

  • Parameter tuning : Optimize temperature, solvent ratio, and catalyst loading using iterative algorithms .
  • Case study : In , TFA-mediated deprotection of tert-butyl carbamate achieved 85% yield after Bayesian parameter adjustment .

Q. What analytical workflows validate batch-to-batch consistency for this compound?

  • HPLC-UV/MS : Monitor purity (>95%) and detect trace diastereomers .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of the tert-butyl group during storage .
  • Vibrational circular dichroism (VCD) : Confirm stereochemical integrity in solid-state samples .

Data Contradictions and Resolutions

Q. How to address conflicting reports on the tert-butyl ester’s acid sensitivity?

  • Context-dependent stability : While notes no hazards under standard conditions, shows rapid deprotection with TFA.
  • Resolution : Conduct pH-dependent stability assays (e.g., 1H NMR in CDCl3 with D2O) to map hydrolysis thresholds .

Q. Why do computational models predict lower solubility than experimental observations?

  • Limitations of QSPR : Models may underestimate solvation effects of dimethylamino and methoxy groups.
  • Experimental refinement : Measure solubility in DMSO/PBS mixtures and update QSPR parameters iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.